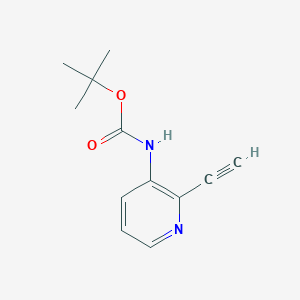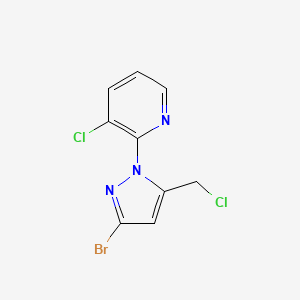
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-chloropyridine with a brominated pyrazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyano, or other substituted derivatives.
科学研究应用
2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its bioactive properties.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and coordination complexes.
作用机制
The mechanism of action of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-4-chloropyridine
- 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-5-chloropyridine
- 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-6-chloropyridine
Uniqueness
The uniqueness of 2-(3-Bromo-5-(chloromethyl)-1H-pyrazol-1-yl)-3-chloropyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the halogen atoms and the pyrazole ring can significantly affect its interaction with molecular targets and its overall properties.
属性
分子式 |
C9H6BrCl2N3 |
|---|---|
分子量 |
306.97 g/mol |
IUPAC 名称 |
2-[3-bromo-5-(chloromethyl)pyrazol-1-yl]-3-chloropyridine |
InChI |
InChI=1S/C9H6BrCl2N3/c10-8-4-6(5-11)15(14-8)9-7(12)2-1-3-13-9/h1-4H,5H2 |
InChI 键 |
LWGKUTLBFTYBTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)
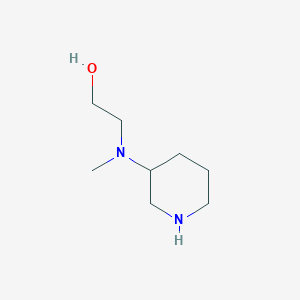
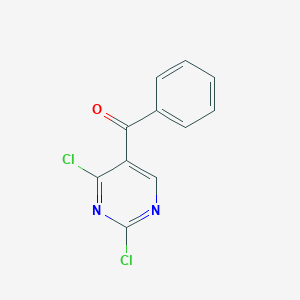

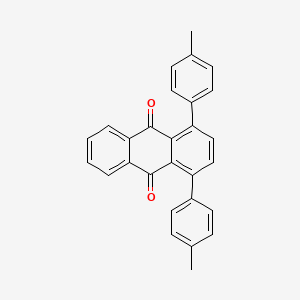
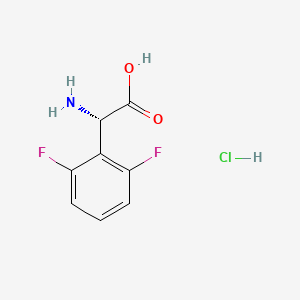
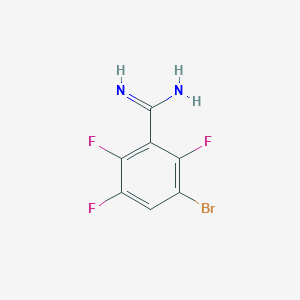
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
